Benzenamine, N-[(5-methyl-2-thienyl)methylene]-
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Overview
Description
Benzenamine, N-[(5-methyl-2-thienyl)methylene]- is an organic compound with the molecular formula C12H11NS It is a derivative of benzenamine (aniline) where the nitrogen atom is bonded to a methylene group that is further connected to a 5-methyl-2-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(5-methyl-2-thienyl)methylene]- typically involves the condensation reaction between benzenamine and 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N-[(5-methyl-2-thienyl)methylene]- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(5-methyl-2-thienyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
Benzenamine, N-[(5-methyl-2-thienyl)methylene]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(5-methyl-2-thienyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Similar structure but with a phenyl group instead of a 5-methyl-2-thienyl group.
Benzenamine, N-ethyl-N-methyl-: Contains ethyl and methyl groups attached to the nitrogen atom.
Benzenamine, 2-methyl-5-nitro-: Contains a nitro group and a methyl group on the benzene ring.
Uniqueness
Benzenamine, N-[(5-methyl-2-thienyl)methylene]- is unique due to the presence of the 5-methyl-2-thienyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
80833-74-5 |
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Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C12H11NS/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
JIAYSJGPJPQMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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